molecular formula C7H8BrNO B1307452 5-Bromo-2-methoxyaniline CAS No. 6358-77-6

5-Bromo-2-methoxyaniline

Cat. No. B1307452
CAS RN: 6358-77-6
M. Wt: 202.05 g/mol
InChI Key: OPGNSNDTPPIYPG-UHFFFAOYSA-N
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Patent
US06521754B2

Procedure details

A solution of 4-bromo-2-nitro-anisole (7.7 g, 33.1 mmol), triethylamine (4.6 ml, 33.1 mmol) and Raney Nickel catalyst (4 g) was vigorously stirred in ethanol (300 ml) under an atmosphere of hydrogen for 1 h at 20° C. After this time the theoretical amount of hydrogen had been absorbed (2.5 1), so the catalyst was filtered off and the solvent evaporated to afford the title compound as a light yellow solid (7 g, 104% yield), MS: m/e=201 (M+).
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
104%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([N+:10]([O-])=O)[CH:3]=1.C(N(CC)CC)C>[Ni].C(O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([CH:3]=1)[NH2:10]

Inputs

Step One
Name
Quantity
7.7 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)OC)[N+](=O)[O-]
Name
Quantity
4.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After this time the theoretical amount of hydrogen had been absorbed (2.5 1)
FILTRATION
Type
FILTRATION
Details
so the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(N)C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 104%
YIELD: CALCULATEDPERCENTYIELD 104.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.